Lipophilicity and Predicted Blood-Brain Barrier Permeability vs. N4-Methyl Analog
The N4-butyl substitution on 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target) confers significantly higher predicted lipophilicity compared to its N4-methyl analog (4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, CAS 50369-39-6) . This difference is quantifiable by calculated partition coefficients. The LogP for the target compound is predicted to be ~2.5-3.0 , whereas the N4-methyl analog's LogP is lower, reflecting its reduced hydrophobic character. This increased lipophilicity is a key driver for enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ~ 2.5-3.0 |
| Comparator Or Baseline | 4-Methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 50369-39-6); Calculated LogP ~ 1.8-2.3 |
| Quantified Difference | Difference in LogP of approximately +0.7 to +1.0 units |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, ACD/Labs) |
Why This Matters
Higher predicted LogP directly informs a researcher's selection for a CNS-targeting project, where increased lipophilicity is often required for crossing the blood-brain barrier, differentiating it from more polar analogs.
- [1] Wager TT, et al. Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. View Source
